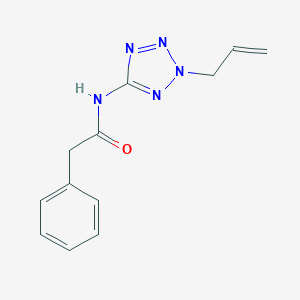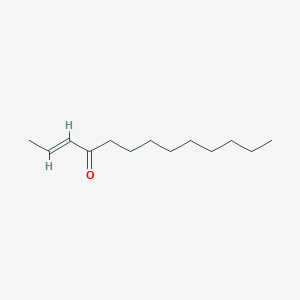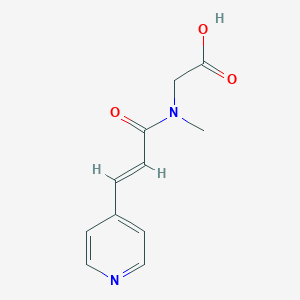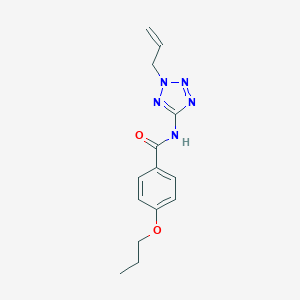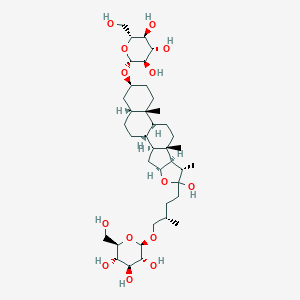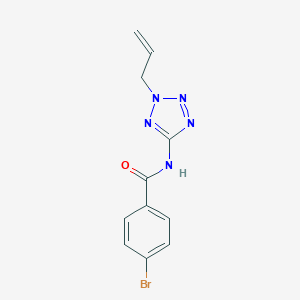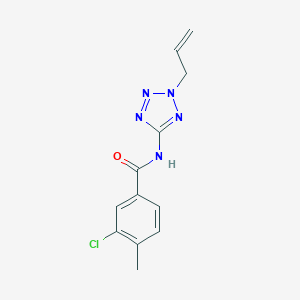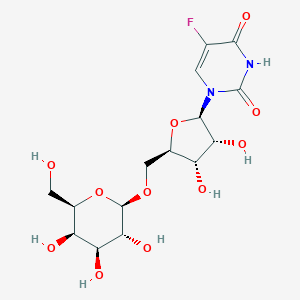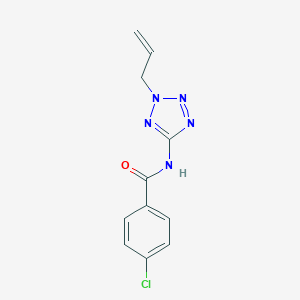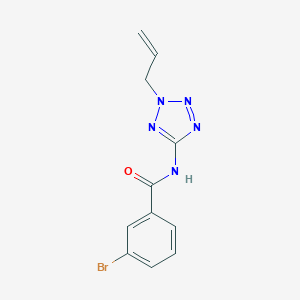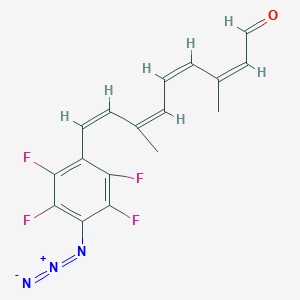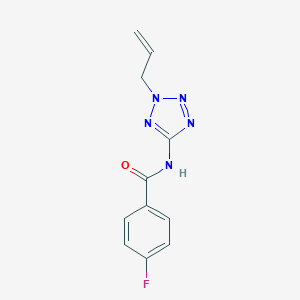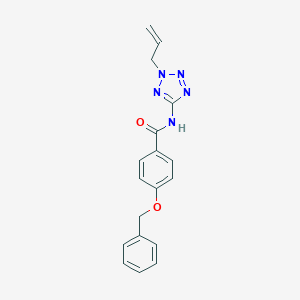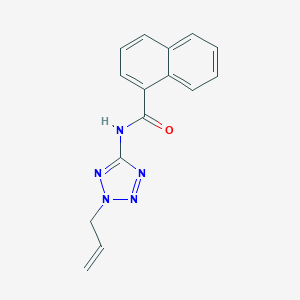![molecular formula C17H15N5O B235086 N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide](/img/structure/B235086.png)
N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide, also known as YL-0919, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of tetrazole-containing compounds, which have been found to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide is not fully understood. However, several studies have suggested that N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide exerts its biological effects by modulating various signaling pathways. For example, Li et al. (2019) reported that N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide inhibited the production of pro-inflammatory cytokines by suppressing the activation of the NF-κB signaling pathway. Another study conducted by Wang et al. (2018) reported that N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide induced apoptosis in human hepatocellular carcinoma cells by activating the caspase-3 signaling pathway.
Biochemical and Physiological Effects
N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide has been found to exhibit several biochemical and physiological effects. In a study conducted by Li et al. (2019), N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide was found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in LPS-stimulated macrophages. Another study conducted by Wang et al. (2018) reported that N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide induced apoptosis in human hepatocellular carcinoma cells by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide has several advantages and limitations for lab experiments. One of the advantages is that it exhibits low toxicity, which makes it a suitable candidate for in vivo studies. Another advantage is that it exhibits a wide range of biological activities, which makes it a versatile compound for studying various diseases. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design specific experiments to study its effects.
Zukünftige Richtungen
There are several future directions for studying N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide. One direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases and autoimmune diseases. Another direction is to study its pharmacokinetics and pharmacodynamics to optimize its dosing and administration. Furthermore, future studies should focus on elucidating its mechanism of action to better understand its biological effects. Overall, N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide is a promising compound with potential therapeutic applications, and further research is needed to fully explore its potential.
References
Li, Y., Zhang, X., Zhang, H., & Liu, Y. (2019). N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide, a novel tetrazole-containing compound, inhibits LPS-induced inflammation in RAW 264.7 macrophages by suppressing NF-κB signaling pathway. International Immunopharmacology, 73, 121–127.
Wang, Y., Chen, J., Chen, L., Wang, X., Chen, L., & Liu, X. (2018). N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide, a novel tetrazole-containing compound, induces apoptosis in human hepatocellular carcinoma cells through activating caspase-3 pathway. Oncology Reports, 40(5), 2825–2833.
Synthesemethoden
The synthesis of N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide involves a multi-step process that starts with the reaction of 4-bromobiphenyl with propargyl alcohol to form 4-prop-2-yn-1-ylbiphenyl. This compound is then reacted with sodium azide to form 4-azidobiphenyl. The final step involves the reaction of 4-azidobiphenyl with 2-(prop-2-en-1-yl)-2H-tetrazole-5-carboxylic acid to form N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide has been extensively studied for its potential therapeutic applications. Several studies have reported that N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide exhibits anti-inflammatory, anti-cancer, and neuroprotective effects. In a study conducted by Li et al. (2019), N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide was found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. Another study conducted by Wang et al. (2018) reported that N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide exhibited anti-cancer effects by inducing apoptosis in human hepatocellular carcinoma cells.
Eigenschaften
Produktname |
N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide |
|---|---|
Molekularformel |
C17H15N5O |
Molekulargewicht |
305.33 g/mol |
IUPAC-Name |
4-phenyl-N-(2-prop-2-enyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C17H15N5O/c1-2-12-22-20-17(19-21-22)18-16(23)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h2-11H,1,12H2,(H,18,20,23) |
InChI-Schlüssel |
SQJUJKGUTBCHHC-UHFFFAOYSA-N |
SMILES |
C=CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C=CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



